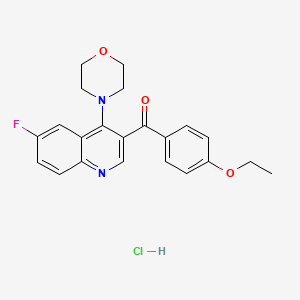

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is available for purchase from various chemical suppliers12. Its molecular formula is C22H23ClN2O3 and it has a molecular weight of 398.892.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available. However, its molecular formula is C22H23ClN2O3 and it has a molecular weight of 398.892.Scientific Research Applications

Synthesis and Chemical Transformations

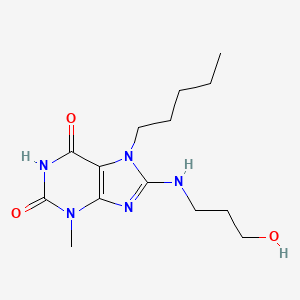

Research has demonstrated innovative approaches to synthesizing quinoline derivatives, highlighting their significance in organic chemistry and medicinal applications. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives via reactions of 2-chloro-4-methylquinolines, aiming to develop compounds with enhanced sensitivity and selectivity for biochemistry and medicine applications, particularly as DNA fluorophores and potential antioxidants I. Aleksanyan, L. Hambardzumyan, 2013. Similarly, Mamedov et al. (2009) investigated the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with specific phenylenediamines, leading to the synthesis of region-isomeric thiazolo[3,4-a]quinoxalines, which adds to the diverse chemical utilities of quinoline derivatives V. Mamedov et al., 2009.

Potential Biological Activities

The exploration of quinoline derivatives extends into their potential as bioactive molecules. Alvarez-Ibarra et al. (1997) described a synthesis method for thiazolo[5,4-b]quinolines, testing their cytotoxicity against several cell lines to identify compounds with significant antitumor activities C. Alvarez-Ibarra et al., 1997. This research underscores the therapeutic potentials of quinoline derivatives in cancer treatment. Furthermore, Tseng et al. (2014) synthesized 2-aroyl-3-arylquinoline derivatives and evaluated their anti-Dengue virus activity, identifying compounds with significant inhibitory effects on DENV2 RNA expression, which illustrates the antiviral potential of these compounds C. Tseng et al., 2014.

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.

Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound.

properties

IUPAC Name |

(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLWEDGUXXHGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2556432.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)

![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)

![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)